methanamine CAS No. 866010-06-2](/img/structure/B2901344.png)
N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine is a useful research compound. Its molecular formula is C20H21ClN2S and its molecular weight is 356.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H21N3S with a molecular weight of approximately 323.46 g/mol. The structure features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. It may modulate enzyme activity or receptor binding, leading to significant biological effects. The presence of both thiazole and phenyl groups contributes to its lipophilicity, enhancing membrane permeability and potential bioactivity.
Antimicrobial Activity
Research indicates that compounds similar to N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine exhibit notable antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar structures have been tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These studies demonstrated varying degrees of antibacterial activity, often enhanced when the compound was coordinated with metal ions like vanadium or copper .
Bacterial Strain | Activity Level (Zone of Inhibition) |
---|---|
E. coli | Moderate |
Staphylococcus aureus | Significant |
Pseudomonas aeruginosa | Weak |
Anticancer Activity
N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine has been explored for its anticancer potential. Research shows that thiazole derivatives can induce apoptosis in cancer cell lines by affecting cell cycle regulation and promoting oxidative stress within the cells.
- Case Study : A study involving thiazole derivatives demonstrated that these compounds could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells, through mechanisms involving the modulation of apoptotic pathways and inhibition of proliferation signals.
Toxicological Profile
While the biological activities are promising, it is crucial to evaluate the toxicological aspects of N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity profiles at therapeutic doses, further studies are necessary to establish safety margins for clinical applications.
Properties
IUPAC Name |
3-tert-butyl-N-[(4-chlorophenyl)methyl]-4-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S/c1-20(2,3)23-18(16-7-5-4-6-8-16)14-24-19(23)22-13-15-9-11-17(21)12-10-15/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWQAGXUKUBOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CSC1=NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.